![molecular formula C17H12N4O2S2 B2427029 N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-34-0](/img/structure/B2427029.png)
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound used for scientific research . It is also known by registry numbers ZINC000000096479 .
Molecular Structure Analysis
The molecular formula of a similar compound, N-(6-Acetamido-1,3-benzothiazol-2-yl)nicotinamide, is C15H12N4O2S . The average mass is 312.346 Da and the monoisotopic mass is 312.068085 Da .Scientific Research Applications
Antimicrobial Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial and fungal species, including pathogens and food contaminating species. This is particularly notable in the context of addressing plant, animal, and human pathogens. For instance, certain synthesized compounds within this chemical group demonstrated significant inhibition of microbial growth, indicating their potential as antimicrobial agents (Incerti et al., 2017).
Diuretic Activity
Some derivatives of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide have shown promising diuretic activity. The synthesis of specific derivatives led to the identification of compounds with notable in vivo diuretic effects. This suggests potential therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).
Anticancer and Anti-Inflammatory Activity
Several studies have investigated the anticancer and anti-inflammatory potential of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives. Research demonstrates that these compounds exhibit inhibitory effects on various cancer cell lines. This is particularly significant in the search for novel anticancer agents. Additionally, certain compounds within this group have shown excellent anti-inflammatory activity, further underscoring their potential in therapeutic applications (Ghule, Deshmukh, & Chaudhari, 2013).
Antioxidant Properties
The antioxidant properties of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives have been a subject of research as well. These compounds have been tested for their radical scavenging activities, with several exhibiting moderate to significant effects. This research suggests potential for these compounds in combating oxidative stress-related disorders (Ahmad et al., 2012).
Pharmacological Synthesis and Characterization
The synthesis and characterization of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives have been extensively studied, with a focus on understanding their pharmacological properties. This includes the examination of various derivatives for their therapeutic potentials, offering insights into their molecular structures and efficacy in various biological activities (Stec et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c1-9(22)19-11-3-5-13-15(7-11)25-17(20-13)21-16(23)10-2-4-12-14(6-10)24-8-18-12/h2-8H,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDGIZVUZYYZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
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